An In-depth Technical Guide to 5-Bromo-1-hexene (CAS Number: 4558-27-4)
An In-depth Technical Guide to 5-Bromo-1-hexene (CAS Number: 4558-27-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-hexene, with the CAS number 4558-27-4, is a versatile bifunctional organobromine compound that serves as a valuable building block in organic synthesis. Its structure, featuring a terminal alkene and a secondary bromide, allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and key reactions of 5-Bromo-1-hexene, tailored for professionals in research and drug development.
Chemical and Physical Properties
5-Bromo-1-hexene is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4558-27-4 | [2][3][4][5] |
| Molecular Formula | C₆H₁₁Br | [2][3][4] |
| Molecular Weight | 163.06 g/mol | [4] |
| IUPAC Name | 5-bromohex-1-ene | [4] |
| SMILES | C=CCCC(C)Br | [4] |
| InChI Key | AIAXFFLNNULCFG-UHFFFAOYSA-N | [2][3][4] |
| Boiling Point | ~139 °C (estimated at atmospheric pressure) | |
| Physical Form | Liquid | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and dimethylformamide. |
Spectroscopic Data
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 5.88 - 5.70 | m | - | H-2 |
| 5.08 - 4.92 | m | - | H-1 |
| 4.15 - 4.05 | m | - | H-5 |
| 2.25 - 2.15 | m | - | H-3 |
| 1.95 - 1.80 | m | - | H-4 |
| 1.73 | d | ~7.0 | H-6 |
Note: The predicted chemical shifts are based on the analysis of the structurally similar 6-Bromo-1-hexene and standard NMR prediction tools. Actual values may vary.
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~137.5 | C-2 |
| ~115.5 | C-1 |
| ~55.0 | C-5 |
| ~39.0 | C-4 |
| ~33.0 | C-3 |
| ~25.0 | C-6 |
Note: The predicted chemical shifts are based on the analysis of the structurally similar 6-Bromo-1-hexene and established correlations.[6][7]
IR and Mass Spectrometry
The NIST WebBook provides access to the gas-phase infrared (IR) spectrum and the electron ionization mass spectrum of 5-Bromo-1-hexene.[2][3] These are valuable resources for confirming the identity of the compound.
Synthesis of 5-Bromo-1-hexene
A reliable method for the synthesis of bromoalkenes is the reaction of the corresponding alcohol with a brominating agent. A detailed protocol for the synthesis of the related 6-Bromo-1-hexene from 1,6-hexanediol is available and can be adapted. A plausible synthesis of 5-Bromo-1-hexene would start from 5-hexen-1-ol.
Experimental Protocol: Synthesis from 5-hexen-1-ol using Phosphorus Tribromide (PBr₃)
This protocol is adapted from established procedures for the conversion of primary alcohols to alkyl bromides using PBr₃.[1][8][9]
Materials:
-
5-hexen-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hexen-1-ol (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.33-0.40 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting alcohol.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-1-hexene.
Purification
The crude product can be purified by fractional distillation under reduced pressure to yield the pure 5-Bromo-1-hexene.[10][11][12]
Experimental Protocol: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus.
-
Transfer the crude 5-Bromo-1-hexene to the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure.
Key Reactions and Applications in Drug Development
5-Bromo-1-hexene is a valuable precursor for the synthesis of a variety of organic molecules due to its two reactive centers. The terminal alkene can undergo various addition reactions, while the secondary bromide is a good leaving group for nucleophilic substitution and a handle for organometallic reactions.
Radical Cyclization
A significant application of bromoalkenes like 5-Bromo-1-hexene is in radical cyclization reactions to form five- and six-membered rings, which are common structural motifs in natural products and pharmaceuticals.[13][14][15] The reaction is typically initiated by a radical initiator, such as AIBN, in the presence of a radical mediator like tributyltin hydride.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-1-hexene [webbook.nist.gov]
- 3. 5-Bromo-1-hexene [webbook.nist.gov]
- 4. 5-Bromohex-1-ene | C6H11Br | CID 138294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN115850026A - Method for synthesizing 5-hexene-1-alcohol - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. chembam.com [chembam.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Radical cyclization - Wikipedia [en.wikipedia.org]
